molecular formula C23H27N3O3 B2971163 N-(4-ethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide CAS No. 1775409-04-5

N-(4-ethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide

Cat. No. B2971163
CAS RN: 1775409-04-5
M. Wt: 393.487
InChI Key: MADMDABDECSQNT-UHFFFAOYSA-N
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Description

“N-(4-ethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide” is a derivative of quinazoline . Quinazoline derivatives constitute a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .


Synthesis Analysis

New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency . The structure-activity analysis showed that replacing the hydrogen atom at the 10-position of the phthalazino[1,2-b]quinazolin-8-one skeleton with a halogen atom or a methyl substituent increases the cytotoxicity .


Molecular Structure Analysis

The molecular structure of quinazoline derivatives depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .


Chemical Reactions Analysis

Derivatives of quinazolines constitute a large group of chemicals with a wide range of biological properties . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .

Scientific Research Applications

Antimicrobial and Antitumor Evaluations
Further studies have expanded on the antimicrobial and antitumor evaluations of these quinazoline derivatives. Compounds synthesized from similar pathways have been screened for antimicrobial activity against various pathogens including bacteria and fungi. Additionally, certain derivatives have been evaluated for their antitumor properties against various cancer cell lines, indicating the potential of these compounds in contributing to the development of new antimicrobial and anticancer drugs. The structural modifications and substitutions on the quinazoline skeleton have been crucial in enhancing their biological activities, showcasing the importance of chemical structure in determining the efficacy of these compounds (El‐Kazak & Ibrahim, 2013).

Pharmacological Screening and SAR Studies
Some novel quinazoline derivatives have also been synthesized and screened for various pharmacological activities including antimicrobial, analgesic, and anti-inflammatory properties. This research highlights the versatility of quinazoline derivatives in addressing multiple therapeutic targets. Structure-activity relationship (SAR) studies of these compounds contribute to understanding the molecular basis of their activities and optimizing their pharmacological profiles for better therapeutic outcomes (Dash et al., 2017).

Future Directions

Today, new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency . This suggests that the future direction of research on “N-(4-ethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide” and similar compounds may be focused on their potential use in cancer treatment.

properties

IUPAC Name

N-(4-ethoxyphenyl)-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-3-29-18-11-9-17(10-12-18)24-22(27)16-8-13-19-20(15-16)25(2)21-7-5-4-6-14-26(21)23(19)28/h8-13,15,21H,3-7,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADMDABDECSQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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